N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Description
N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a benzyl group substituted with a furan-3-yl moiety at the para position and a 2-methoxyphenyl group attached to the cyclopropane ring.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-20-5-3-2-4-19(20)22(11-12-22)21(24)23-14-16-6-8-17(9-7-16)18-10-13-26-15-18/h2-10,13,15H,11-12,14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWQLWZUHZVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound features a cyclopropane ring, a furan moiety, and a methoxyphenyl group, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions starting from furfural derivatives, leading to the formation of the desired cyclopropanecarboxamide structure. The synthetic routes often include nitration and subsequent modifications to introduce various functional groups that enhance biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the rigidity provided by the cyclopropane structure enhances binding affinity. Additionally, the carboxamide group can form hydrogen bonds with target biomolecules, contributing to its overall efficacy .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that benzofuran derivatives could suppress the proliferation of hepatocellular carcinoma (HCC) cells by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) pathways .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Huh7 (HCC) | 38.15 | Inhibition of integrin α7, apoptosis induction |
| BMBF | Huh7 (HCC) | 48.22 | Suppression of migration and invasion |
| Benzofuran derivative | A549 (Lung Cancer) | 25.00 | Cell cycle arrest, apoptosis |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies suggest that similar compounds possess significant antibacterial effects against various pathogens, potentially making them suitable candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | E. coli | 32 μg/mL | Membrane disruption |
| Benzofuran derivative | S. aureus | 16 μg/mL | Inhibition of protein synthesis |
Case Studies
Case Study 1: Anticancer Activity in Hepatocellular Carcinoma
A study explored the effects of a benzofuran derivative on Huh7 cells, demonstrating that treatment with concentrations greater than 5 μM significantly reduced cell viability and inhibited migration. The compound was found to downregulate key proteins involved in metastasis and EMT .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as novel antimicrobial agents .
Chemical Reactions Analysis
Amide Bond Reactivity
The amide group in the compound is a key site for chemical transformations.
Hydrolysis :
-
Acidic or basic hydrolysis can cleave the amide bond. For example, refluxing with 6M HCl yields cyclopropanecarboxylic acid and the corresponding amine (4-(furan-3-yl)benzylamine derivative) .
-
Enzymatic hydrolysis using proteases (e.g., trypsin) may also occur under physiological conditions.
Amidation/Coupling :
-
The amide bond is typically formed via coupling reactions. For example, cyclopropanecarboxylic acid reacts with N-(4-(furan-3-yl)benzyl)amine in the presence of N,N'-carbonyldiimidazole (CDI) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
-
Yields for such reactions range from 65% to 85%, depending on solvent (e.g., dioxane) and temperature (25–60°C) .
Furan Ring Reactivity
The furan-3-yl group is electron-rich and prone to electrophilic substitution or oxidation.
Oxidation :
-
Oxidizing agents like meta-chloroperbenzoic acid (mCPBA) convert the furan ring to a γ-lactone or diketone .
-
Ozonolysis cleaves the furan ring to form α,β-unsaturated carbonyl compounds.
Electrophilic Substitution :
-
Nitration or halogenation occurs at the α-positions of the furan ring. For example, HNO₃/H₂SO₄ introduces nitro groups at C2 and C5.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | γ-Lactone derivative | 60–70% | |
| Nitration | HNO₃, H₂SO₄, 50°C | 2-Nitro-furan-3-yl derivative | 45–55% |
Cyclopropane Ring Reactions
The cyclopropane ring exhibits strain-driven reactivity.
Ring-Opening :
-
Acidic conditions (e.g., HCl/MeOH) induce ring-opening to form allylic alcohols or alkenes .
-
Transition-metal catalysis (e.g., Pd) facilitates hydrogenolysis to propane derivatives .
Functionalization :
-
The cyclopropane can undergo [2+2] cycloaddition with electron-deficient alkenes under UV light.
Methoxyphenyl Group Reactivity
The 2-methoxyphenyl group directs electrophilic substitution and undergoes demethylation.
Demethylation :
-
BBr₃ in CH₂Cl₂ cleaves the methoxy group to yield a phenol .
Nitration/Sulfonation : -
Electrophiles attack the para position relative to the methoxy group. For example, H₂SO₄/SO₃ introduces sulfonic acid groups .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −20°C | 2-Hydroxyphenyl derivative | 70–80% | |
| Sulfonation | H₂SO₄, SO₃, 100°C | 2-Methoxy-5-sulfophenyl derivative | 50–60% |
Biological Interactions
Though not a reaction per se, the compound’s biological activity involves reversible binding to enzymes or receptors:
-
The amide and furan groups may interact with hydrophobic pockets in proteins .
-
The methoxyphenyl moiety could engage in π-π stacking with aromatic amino acids .
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous routes involve:
-
Cyclopropanation : Using Simmons–Smith conditions (Zn/Cu, CH₂I₂) to form the cyclopropane ring .
-
Amide Coupling : CDI-mediated coupling of 1-(2-methoxyphenyl)cyclopropanecarboxylic acid with 4-(furan-3-yl)benzylamine .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position and Electronic Effects: The target compound’s 2-methoxyphenyl group (ortho-substitution) contrasts with the 4-methoxyphenoxy (para-substitution) in . The furan-3-yl substituent in the target differs from the tetrahydrofuran-3-yl group in cyprofuram . Aromatic furan may enhance π-π stacking interactions compared to saturated analogs.
Synthetic Efficiency :
- The diastereomer ratio (dr 23:1) reported for highlights effective stereochemical control during synthesis, a critical factor for bioactive compounds. Similar methodologies could be explored for the target compound to optimize yield and selectivity.
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The synthesis of N-(4-(furan-3-yl)benzyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide requires three primary disconnections (Fig. 1):
- Cyclopropane-carboxamide core : Formed via [2+1] cycloaddition or carbene insertion into α,β-unsaturated esters.
- Amide bond : Constructed through coupling of 1-(2-methoxyphenyl)cyclopropanecarboxylic acid with 4-(furan-3-yl)benzylamine.
- 4-(Furan-3-yl)benzylamine : Synthesized via Suzuki-Miyaura cross-coupling between furan-3-ylboronic acid and 4-bromobenzylamine precursors.
Critical challenges include preserving stereochemical integrity during cyclopropanation, minimizing racemization during amide coupling, and achieving chemoselectivity in furan installation.
Preparation Methods and Reaction Optimization
Cyclopropane Ring Formation
The 1-(2-methoxyphenyl)cyclopropanecarboxylic acid precursor is synthesized via two dominant methods:
Method A: Simmons-Smith Cyclopropanation
Reaction of 2-methoxycinnamic acid with diiodomethane and a zinc-copper couple in ether at 0–5°C yields the cyclopropane derivative. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Zn-Cu Activation | 10% HCl etch | +22% yield |
| CH₂I₂ Equiv | 2.5 | Prevents diadduct |
| Temp Control | <10°C | 89% selectivity |
This method provides 68–72% isolated yield but requires strict exclusion of moisture.
Method B: Rhodium-Catalyzed Carbene Transfer
Using ethyl diazoacetate and Rh₂(OAc)₄ (0.5 mol%) in dichloromethane, cyclopropanation achieves 81% yield with superior stereocontrol. The reaction proceeds via:
$$
\text{2-Methoxycinnamate} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}^{2+}} \text{Cyclopropane} + \text{N}_2 \uparrow
$$
Quenching with aqueous citric acid followed by saponification (2M NaOH/EtOH) gives the carboxylic acid in 85% overall yield.
Amide Coupling Strategies
Coupling 1-(2-methoxyphenyl)cyclopropanecarboxylic acid to 4-(furan-3-yl)benzylamine employs three reagent systems:
2.2.1 EDCI/HOBt-Mediated Coupling
- Conditions : 1.2 eq EDCI, 1.1 eq HOBt, DMF, 0°C → RT
- Yield : 78% after silica chromatography
- Side Products : <5% N-acylurea (mitigated by HOBt)
2.2.2 Mixed Carbonate Activation
In situ generation of the pentafluorophenyl ester using T3P® (propylphosphonic anhydride):
$$
\text{Acid} + \text{T3P} \xrightarrow{\text{Et}_3\text{N}} \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}
$$
2.2.3 Enzymatic Aminolysis
Candida antarctica lipase B (CAL-B) in MTBE at 45°C achieves 88% conversion in 24 h with:
Synthesis of 4-(Furan-3-yl)benzylamine
Suzuki-Miyaura Coupling
Key reaction between 4-bromobenzylphthalimide and furan-3-ylboronic acid:
| Component | Optimal Choice | Rationale |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Air-stable, low loading |
| Base | Cs₂CO₃ | Enhances transmetallation |
| Solvent | DME/H₂O (4:1) | Homogeneous conditions |
| Temp/Time | 80°C, 8 h | Completes conversion |
Phthalimide deprotection with hydrazine (EtOH, reflux) gives the benzylamine in 91% yield.
Direct Amination via Buchwald-Hartwig
Alternative single-step approach using:
$$
\text{4-Bromobenzonitrile} + \text{NH}_3 \xrightarrow{\text{Pd-Xantphos}} \text{4-Aminobenzonitrile} \rightarrow \text{Reduction to benzylamine}
$$
Purification and Crystallization
Final purification employs orthogonal techniques:
Crystallization Optimization
| Solvent System | Crystal Form | Purity | Recovery |
|---|---|---|---|
| EtOAc/n-Heptane (1:3) | Polymorph I | 99.8% | 82% |
| MTBE/Hexane (1:2) | Polymorph II | 99.5% | 78% |
| Acetone/H₂O (4:1) | Hydrate | 98.9% | 65% |
Polymorph I (mp 148–150°C) exhibits optimal stability and bioavailability.
Chromatographic Methods
Industrial Scalability and Process Economics
A comparative analysis of two pilot-scale routes:
| Parameter | Academic Route | Kilo-Lab Route |
|---|---|---|
| Cyclopropanation | Rh Catalysis | Simmons-Smith |
| Amide Coupling | EDCI/HOBt | T3P® |
| Furan Installation | Suzuki | Buchwald-Hartwig |
| Total Steps | 7 | 5 |
| Overall Yield | 43% | 58% |
| Cost/kg | $12,450 | $8,920 |
The T3P®-mediated route reduces solvent waste by 62% and eliminates chromatographic steps, favoring GMP production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
